molecular formula C22H23FN2O2 B3399563 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide CAS No. 1040642-94-1

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B3399563
CAS RN: 1040642-94-1
M. Wt: 366.4 g/mol
InChI Key: DKRLQVRIIPGYBD-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of indole and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs) which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of this compound is its poor solubility in aqueous solutions which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods and improve the solubility of the compound in aqueous solutions. Additionally, the pharmacokinetics and pharmacodynamics of the compound need to be further studied to determine its optimal dosage and administration route.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c23-18-8-5-15(6-9-18)13-21(26)24-19-10-7-16-11-12-25(20(16)14-19)22(27)17-3-1-2-4-17/h5-10,14,17H,1-4,11-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRLQVRIIPGYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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